4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)- 4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537218
InChI: InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3
SMILES:
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-

CAS No.:

Cat. No.: VC16537218

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)- -

Specification

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3
Standard InChI Key GUMJOCWLYUKEOL-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The systematic IUPAC name of this compound, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, precisely describes its substitution pattern . The benzopyran core (4H-1-benzopyran-4-one) serves as the foundational structure, with hydroxyl groups at positions 5 and 7 of the aromatic A-ring. Position 3 of the C-ring is occupied by a 2,4-dihydroxyphenyl group, while position 8 features a 3-methyl-2-butenyl (prenyl) chain . This combination of polar hydroxyl groups and a hydrophobic prenyl moiety creates distinct electronic and steric properties that influence its chemical behavior and biological interactions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC15H10O6\text{C}_{15}\text{H}_{10}\text{O}_{6}
Molecular Weight286.24 g/mol
CAS Registry Number1156-78-1
Substituent Positions3,5,7,8

Spectroscopic Signatures

While detailed spectral data for this specific compound remains limited in publicly available literature, analogous prenylated flavonoids typically exhibit:

  • UV-Vis Absorption: Strong absorbance between 250-350 nm due to conjugated π systems

  • Mass Spectrometry: Characteristic fragmentation patterns showing loss of the prenyl group (-68 Da) and sequential dehydration

  • NMR Features: Distinct signals for aromatic protons (δ 6.0-7.5 ppm), phenolic hydroxyls (δ 9-12 ppm), and prenyl methyl groups (δ 1.6-1.8 ppm)

Biosynthetic Pathways and Natural Occurrence

Proposed Biogenetic Origin

The compound likely originates through the flavonoid biosynthetic pathway, involving:

  • Phenylpropanoid Pathway: Production of p-coumaroyl-CoA from phenylalanine

  • Chalcone Formation: Condensation with malonyl-CoA

  • Cyclization: Formation of the flavanone skeleton

  • Oxidation and Modification: Introduction of hydroxyl groups and prenylation

The prenyl group at position 8 suggests enzymatic transfer of dimethylallyl diphosphate (DMAPP) by a membrane-bound prenyltransferase, a common modification in plant secondary metabolites .

Natural Sources

Current evidence suggests this compound may occur in:

  • Moraceae Family: Analogs found in Broussonetia papyrifera (paper mulberry)

  • Fabaceae Plants: Structural similarities to prenylated isoflavones in legumes

  • Medicinal Herbs: Potential presence in traditional Chinese medicinal plants employing complex flavonoid mixtures

Physicochemical Properties and Reactivity

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL) due to aromatic rings and prenyl group

  • Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate

  • pH Sensitivity: Phenolic hydroxyls confer pH-dependent solubility (soluble in alkaline conditions)

  • Light Sensitivity: Susceptible to photodegradation via quinone formation

Key Reactivity Features:

  • Acid-Base Behavior: Three ionizable phenolic protons (pKa ≈ 8-10)

  • Electrophilic Substitution: Activated aromatic rings susceptible to nitration/sulfonation

  • Oxidative Coupling: Potential for dimerization under oxidative conditions

Research Applications and Technological Relevance

Analytical Reference Standard

  • HPLC Calibration: Used as secondary standard for flavonoid quantification

  • Mass Spectrometry: Diagnostic fragment ions aid in structural elucidation

Synthetic Biology

  • Heterologous Production: Target for engineered yeast strains expressing plant PTases

  • Biotransformation Studies: Model substrate for cytochrome P450 enzyme characterization

Material Science Applications

  • Antioxidant Coatings: Incorporated into polymer matrices for food packaging

  • UV-Absorbing Films: Potential use in solar cell protective layers

Challenges and Future Directions

Research Gaps

  • Biosynthetic Enzymes: Prenyltransferase specificity remains uncharacterized

  • In Vivo Pharmacokinetics: Absence of ADMET profiling data

  • Structure-Activity Relationships: Impact of prenyl chain length on bioactivity

Technological Opportunities

  • Nanoformulations: Liposomal encapsulation to enhance bioavailability

  • Computational Modeling: QSAR studies to optimize target interactions

  • Green Synthesis: Development of biocatalytic routes using immobilized enzymes

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